

An In-depth Technical Guide to Neospiramycin I (CAS: 70253-62-2)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Neospiramycin I is a macrolide antibiotic and a major metabolite of Spiramycin I. Like other macrolides, its primary mechanism of action is the inhibition of bacterial protein synthesis, achieved by binding to the 50S ribosomal subunit. This technical guide provides a comprehensive overview of **Neospiramycin I**, including its chemical and physical properties, mechanism of action, antibacterial activity, and detailed experimental protocols for its evaluation. Additionally, it explores the broader immunomodulatory effects associated with the macrolide class of antibiotics and their potential implications for host cell signaling.

Chemical and Physical Properties

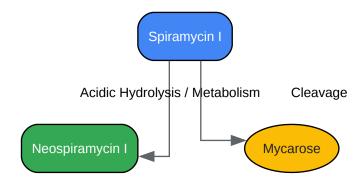
Neospiramycin I is a complex organic molecule with the chemical formula C36H62N2O11.[1] [2][3] Its structure is characterized by a 16-membered lactone ring, a hallmark of the spiramycin family of macrolides. The key physicochemical properties of **Neospiramycin I** are summarized in the table below.



Property	Value	Reference
CAS Number	70253-62-2	[1][2][3]
Molecular Formula	C36H62N2O11	[1][2][3]
Molecular Weight	698.88 g/mol	[2][3]
Appearance	White solid	[4]
Solubility	Soluble in DMSO	[5]
Predicted pKa	13.19 ± 0.70	[4]

Relationship with Spiramycin I

Neospiramycin I is a primary and active metabolite of Spiramycin I.[6][7] The conversion involves the hydrolysis of the mycarose sugar moiety from Spiramycin I, a reaction that can be induced under acidic conditions.[7][8][9] This metabolic relationship is a crucial aspect of the pharmacology of Spiramycin I.



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Conversion of Spiramycin I to Neospiramycin I.

Mechanism of Action and Antibacterial Activity Inhibition of Bacterial Protein Synthesis

The primary antibacterial mechanism of **Neospiramycin I**, consistent with other macrolide antibiotics, is the inhibition of protein synthesis in susceptible bacteria.[1][10] This is achieved through its binding to the 50S subunit of the bacterial ribosome. By binding within the peptide

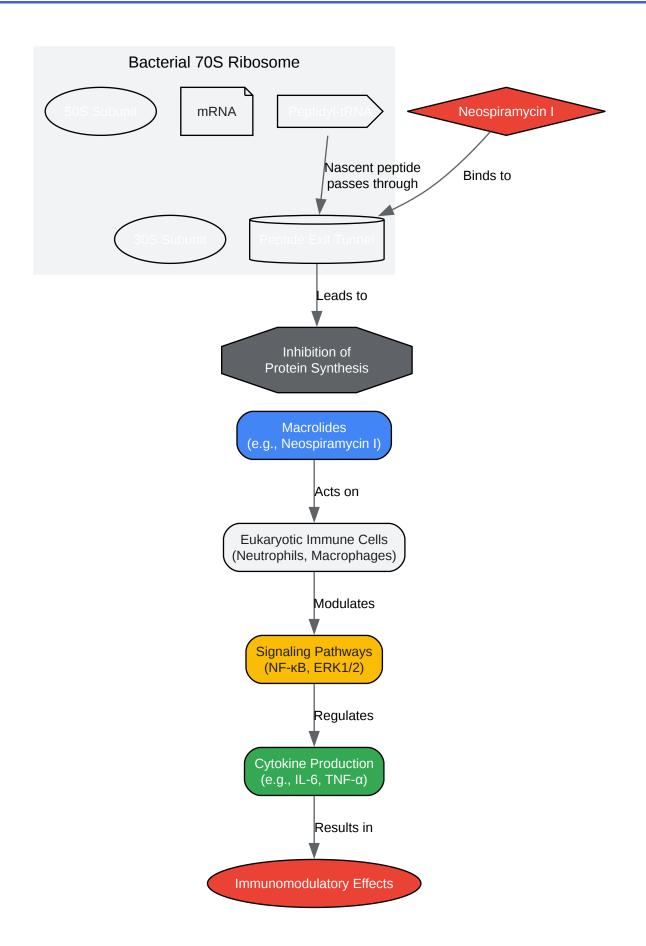






exit tunnel, **Neospiramycin I** obstructs the path of the nascent polypeptide chain, leading to a premature dissociation of peptidyl-tRNA from the ribosome.[1][11] This action effectively halts protein elongation and, consequently, bacterial growth. The activity of **Neospiramycin I** is primarily bacteriostatic, though it may exhibit bactericidal effects at higher concentrations.[10]









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